molecular formula C11H10BrN3O3 B6201959 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2742653-66-1

5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Número de catálogo B6201959
Número CAS: 2742653-66-1
Peso molecular: 312.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one (5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one) is a synthetic compound of pyrimidine derivatives. It is a potent inhibitor of cyclin-dependent kinase (CDK) and has been widely studied for its potential therapeutic applications. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to be an effective inhibitor of CDK1, CDK2 and CDK4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases.

Mecanismo De Acción

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one is a potent inhibitor of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is an enzyme that plays an important role in the regulation of cell cycle progression. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one binds to the active site of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one, blocking its activity and preventing the phosphorylation of proteins that are critical for cell cycle progression. As a result, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one inhibits the growth of various cancer cell lines in vitro.
Biochemical and Physiological Effects
5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines in vitro, as well as to have anti-inflammatory and anti-fibrotic activity. Additionally, it has been found to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one in laboratory experiments has a number of advantages and limitations. The primary advantage of using this compound is its ability to effectively inhibit the activity of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). This allows researchers to study the effects of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one inhibition on various cell lines and to develop potential therapeutic applications for the compound. However, the use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one also has some limitations. For example, the compound is not very soluble in water, which can make it difficult to use in experiments. Additionally, the compound is not very stable, and can degrade over time, which can limit its usefulness in long-term experiments.

Direcciones Futuras

There are a number of potential future directions for research related to 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one. One potential direction is to further study the compound’s potential therapeutic applications, including its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research could be done to explore the compound’s potential to inhibit other 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-ones, as well as other enzymes involved in cell cycle progression. Finally, further research could be done to improve the stability and solubility of the compound, in order to make it more useful in laboratory experiments.

Métodos De Síntesis

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one can be synthesized through a three-step process. The first step involves reacting 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one with a base such as sodium hydroxide to form a salt of the compound. The second step involves reacting the salt with a reducing agent such as sodium borohydride to reduce the bromine atom to a hydrogen atom. The third step involves reacting the reduced compound with a base such as sodium hydroxide to form the final product.

Aplicaciones Científicas De Investigación

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been studied extensively for its potential therapeutic applications. It has been found to be an effective inhibitor of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one1, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one2, and 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases. In particular, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have potential anti-cancer activity, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, it has been found to have anti-inflammatory and anti-fibrotic activity, and to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one' involves the condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate, followed by bromination and cyclization to form the final product.", "Starting Materials": [ "6-methoxypyridin-3-amine", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: Condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(6-methoxypyridin-3-yl)-3-oxopropanenitrile.", "Step 2: Bromination of the nitrile group using bromine in the presence of a catalyst such as phosphorus tribromide to form 5-bromo-3-(6-methoxypyridin-3-yl)-3-oxopentanenitrile.", "Step 3: Cyclization of the nitrile group with the hydroxyl group using a base such as potassium carbonate to form the final product, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one." ] }

Número CAS

2742653-66-1

Fórmula molecular

C11H10BrN3O3

Peso molecular

312.1

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.